molecular formula C8H8I2O B8264954 2,6-Diiodo-3,5-dimethylphenol

2,6-Diiodo-3,5-dimethylphenol

Cat. No.: B8264954
M. Wt: 373.96 g/mol
InChI Key: BBVKMOKLMCVHQW-UHFFFAOYSA-N
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Description

Significance of Halogenated Phenols as Versatile Synthetic Intermediates

Halogenated phenols are a cornerstone of modern organic synthesis, prized for their utility as versatile intermediates. The introduction of halogen atoms—iodine in particular—into a phenol (B47542) ring dramatically alters its electronic properties and provides reactive handles for further functionalization. Iodoarenes, including iodinated phenols, are crucial precursors for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.

These reactions are fundamental to the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. leyan.comontosight.ai The presence of an iodine substituent is particularly advantageous due to the C-I bond's relatively high reactivity, which allows for milder reaction conditions compared to other halogens. Furthermore, the hydroxyl group of the phenol can direct substitution reactions and can itself be a site for further chemical modification, making diiodinated phenols highly adaptable and valuable synthetic intermediates. labgle.comprepchem.com

Overview of Regioselective Halogenation Strategies for Phenolic Systems

The precise placement of halogen atoms on a phenolic ring, known as regioselectivity, is critical for its intended use in a synthetic pathway. The hydroxyl group is a powerful ortho-, para-director, meaning that in electrophilic aromatic substitution reactions, incoming groups are preferentially added at the positions adjacent (ortho) or opposite (para) to the hydroxyl group. researchgate.net However, achieving specific regioselectivity, especially in the synthesis of polyhalogenated phenols, often requires tailored strategies to overcome the formation of isomeric mixtures.

Researchers have developed numerous methods to control the regiochemical outcome of phenol halogenation. These strategies include:

Catalyst Control : The use of specific catalysts, such as Lewis basic selenoether or copper-manganese (B8546573) spinel oxides, can direct halogenation to a desired position, often favoring either ortho or para substitution with high selectivity. researchgate.netgoogle.com

Reagent Selection : Different halogenating agents (e.g., N-iodosuccinimide, iodine monochloride, or elemental iodine with an oxidant) exhibit varying degrees of selectivity depending on the substrate and reaction conditions. nih.gov For instance, using a combination of iodine and hydrogen peroxide in water has been shown to favor the formation of ortho-iodinated phenols. prepchem.com

Solvent and pH Effects : The reaction environment, including the solvent and the acidity of the medium, can influence the distribution of products. In strongly acidic solutions, the phenol's hydroxyl group can be protonated, altering its directing effects. researchgate.net

Blocking Groups : In some synthetic routes, a position on the aromatic ring can be temporarily blocked to force halogenation at another site, with the blocking group being removed in a subsequent step.

These advanced strategies are essential for the rational design and synthesis of specific halogenated phenol isomers, including complex polyiodinated structures like 2,6-Diiodo-3,5-dimethylphenol.

Academic Research Context of this compound within Polyiodinated Phenol Chemistry

The synthesis of polyiodinated phenols is an active area of research, driven by the need for new and efficient iodinating reagents. A notable example is the synthesis of 2,4,6-triiodo-3,5-dimethylphenol , a compound structurally similar to the subject of this article. Research into the synthesis of this tri-iodinated derivative has led to the development of novel, rapid, and highly regioselective iodination reagents. researchgate.net For example, a reagent synthesized from bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (B91526) has been successfully used for the exhaustive iodination of 3,5-dimethylphenol (B42653). researchgate.net

This line of research highlights the academic interest in creating complex, polyfunctionalized molecules. The starting material, 3,5-dimethylphenol, has methyl groups at the meta positions relative to the hydroxyl group. This substitution pattern leaves the two ortho positions (2 and 6) and the para position (4) available for electrophilic substitution. The synthesis of this compound would require a regioselective iodination method that specifically targets the two ortho positions while leaving the para position unsubstituted. The development of such selective methods remains a key challenge and a focus of academic inquiry in the broader field of polyiodinated phenol chemistry.

Compound Data

Below are interactive tables detailing the properties of this compound and its parent compound, 3,5-dimethylphenol.

Table 1: Properties of this compound

Property Value Reference
CAS Number 24242-80-6 sigmaaldrich.com
Molecular Formula C₈H₈I₂O cymitquimica.com
Molecular Weight 373.96 g/mol sigmaaldrich.com

| Purity | ≥95% | cymitquimica.com |

Table 2: Properties of 3,5-Dimethylphenol

Property Value Reference
CAS Number 108-68-9 nih.gov
Molecular Formula C₈H₁₀O nih.gov
Molecular Weight 122.16 g/mol nih.gov
Synonyms 3,5-Xylenol, 1-Hydroxy-3,5-dimethylbenzene nih.gov

| Appearance | White to yellow solid | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-diiodo-3,5-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O/c1-4-3-5(2)7(10)8(11)6(4)9/h3,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVKMOKLMCVHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1I)O)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Diiodo 3,5 Dimethylphenol

Direct Electrophilic Iodination Approaches

Direct electrophilic iodination of 3,5-dimethylphenol (B42653) is the most common route to obtaining its 2,6-diiodo derivative. This involves the reaction of the phenol (B47542) with an electrophilic iodine species, which attacks the ortho positions (2 and 6) that are activated by the hydroxyl group.

Application of N-Iodosuccinimide (NIS) in Acidic Media

N-Iodosuccinimide (NIS) is a versatile and easy-to-handle iodinating agent. In the presence of a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TsOH), NIS becomes a more potent electrophile, facilitating the di-iodination of activated aromatic rings like 3,5-dimethylphenol. The acidic medium enhances the electrophilicity of the iodine atom in NIS, promoting the substitution reaction. While mild and highly regioselective for mono-iodination of some phenols, forcing conditions would be necessary to achieve di-iodination. researchgate.netelsevierpure.com The reaction typically proceeds at room temperature and can offer high to excellent yields for mono-iodinated products. researchgate.net For the di-iodination of 3,5-dimethylphenol, a stoichiometric amount or a slight excess of NIS would be required for each iodine atom to be introduced.

A general representation of this reaction is the treatment of a phenol with NIS and a catalytic amount of a strong acid. For instance, various methoxy- and methyl-substituted aromatic compounds have been regioselectively iodinated with NIS and a catalytic amount of trifluoroacetic acid under mild conditions. organic-chemistry.org

Table 1: General Conditions for Phenol Iodination with NIS in Acidic Media

Reagent/CatalystSubstrateProductReaction ConditionsYieldReference
NIS, p-TsOHPhenol analoguesMono-iodinated phenolsRoom temperatureHigh to excellent researchgate.netelsevierpure.com
NIS, TFA (catalytic)Methoxy/methyl-substituted aromaticsMono-iodinated productsMild conditions, short reaction timesExcellent organic-chemistry.org

Molecular Iodine (I2) with Oxidative Catalysts (e.g., H2O2, Ce(IV) Salts)

The use of molecular iodine in conjunction with an oxidizing agent is a common and effective method for the iodination of phenols. The oxidant generates a more electrophilic iodine species, such as the iodonium (B1229267) ion (I+), in situ.

Hydrogen peroxide (H₂O₂) is a green and readily available oxidant for this purpose. The reaction of 3,5-dimethylphenol with molecular iodine and H₂O₂ in an aqueous medium can selectively yield 2,6-diiodo-3,5-dimethylphenol. The stoichiometry of the reactants is crucial for achieving high selectivity for the di-iodinated product over the mono-iodinated intermediate. For instance, in the iodination of phenol, using 1.5 equivalents of iodine and 3 equivalents of hydrogen peroxide resulted in an 83% yield of 2,6-diiodophenol. researchgate.net

Table 2: Iodination of Phenol with I₂ and H₂O₂ in Water

Iodine (equiv.)H₂O₂ (equiv.)2,6-Diiodophenol Yield (%)2-Iodophenol Yield (%)Reference
0.512149 researchgate.net
127610 researchgate.net
1.538312 researchgate.net

Cerium(IV) salts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), can also be used as oxidative catalysts, although specific examples for the di-iodination of 3,5-dimethylphenol are less common in the literature.

Amine-Iodine Complexes as Regioselective Iodinating Agents

Amine-iodine complexes, formed by the reaction of molecular iodine with amines like morpholine (B109124) or N-methyl-piperazine in the presence of potassium iodide, are stable and easy-to-handle iodinating reagents. scielo.brresearchgate.net These complexes can be used for the iodination of substituted phenols in water, offering a greener alternative to organic solvents. scielo.brresearchgate.net The presence of a second heteroatom in the amine structure is important for the formation and stability of these complexes. scielo.br While these complexes have been successfully used for the iodination of various phenols, achieving regioselective di-iodination of 3,5-dimethylphenol would depend on the specific complex and reaction conditions. The reactivity of these complexes can be tuned by the choice of the amine.

Hypervalent Iodine Reagents in Phenol Iodination

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA), are powerful oxidants and electrophilic sources. A notable example is the use of bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (B91526) for the synthesis of 2,4,6-triiodo-3,5-dimethylphenol. mdpi.com Although this leads to a tri-iodinated product, it demonstrates the high reactivity of such reagents towards 3,5-dimethylphenol. By controlling the stoichiometry and reaction conditions, it is conceivable to achieve selective di-iodination. In a reported synthesis of 2,4,6-triiodo-3,5-dimethylphenol, the reaction of 3,5-dimethylphenol with one equivalent of a novel N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate reagent in dry dichloromethane (B109758) at room temperature for 10 minutes yielded the product in 99% yield. mdpi.com

Triiodoisocyanuric Acid (TICA) for Selective Diiodination

Triiodoisocyanuric acid (TICA) is a stable, solid reagent that can be used for the regioselective iodination of activated aromatic compounds. researchgate.netscielo.br The reaction of TICA with activated arenes in solvents like acetonitrile (B52724) can lead to the efficient formation of iodoarenes. researchgate.netscielo.br For phenols, the choice of solvent can influence the regioselectivity. For instance, the mono-iodination of phenol has been achieved with high selectivity in dichloromethane. researchgate.netscielo.br To achieve di-iodination of 3,5-dimethylphenol to the 2,6-diiodo product, the stoichiometry of TICA would need to be carefully controlled, likely requiring at least two-thirds of an equivalent of TICA, as each molecule can deliver three iodine atoms.

Copper-Catalyzed Aerobic Oxyiodination Strategies

Copper-catalyzed aerobic oxyiodination represents a modern and environmentally friendly approach to the synthesis of iodophenols. This method typically uses a copper(II) salt as a catalyst, molecular iodine as the iodine source, and molecular oxygen from the air as the terminal oxidant. While this methodology has been shown to be highly efficient for the para-selective mono-iodination of various phenols, its application for the di-iodination of substrates like 3,5-dimethylphenol to the 2,6-diiodo product is not as well-documented. The development of specific copper-based catalytic systems that favor ortho-iodination would be necessary to make this a viable route for the synthesis of this compound.

Metal-Catalyzed C-H Activation and Iodination Pathways

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in modern organic synthesis. Transition-metal catalysis, particularly with palladium, has emerged as a robust tool for the selective activation and subsequent iodination of C-H bonds in phenols and their derivatives. researchgate.netnih.govrsc.org This approach typically relies on a directing group to achieve high regioselectivity, which is crucial for targeting specific positions on an aromatic ring.

For a substrate like 3,5-dimethylphenol, the target positions for iodination are the two carbons ortho to the hydroxyl group (C2 and C6). A general strategy involves the temporary installation of a directing group onto the phenolic oxygen. This group coordinates to the metal catalyst (e.g., Palladium(II)), bringing it into close proximity to the ortho C-H bonds and facilitating their cleavage and subsequent functionalization. researchgate.net

A plausible mechanism for such a transformation involves several key steps:

Coordination of the directing group on the phenol to the Pd(II) catalyst.

Regioselective C-H bond cleavage at the ortho position to form a palladacycle intermediate.

Oxidative addition of an iodine source to the palladium center.

Reductive elimination to form the C-I bond and regenerate the active catalyst.

While a specific protocol for the palladium-catalyzed C-H di-iodination of 3,5-dimethylphenol to yield the 2,6-diiodo product is not extensively documented, numerous studies on related systems demonstrate the feasibility of this approach. For instance, phenylcarbamates and sulfinyl groups have been successfully employed as directing groups for the ortho-iodination of various arenes. nih.govresearchgate.net The reaction is typically carried out using a palladium salt like Pd(OAc)₂, a suitable ligand, and an iodine source such as molecular iodine (I₂) or N-iodosuccinimide (NIS).

Table 1: Representative Conditions for Palladium-Catalyzed Ortho-C-H Iodination of Arenes This table presents generalized conditions from studies on model substrates, illustrating the potential pathway for this compound synthesis.

Directing Group Catalyst Iodine Source Solvent Temperature Reference
Phenylcarbamate Pd(OAc)₂ Cyclic Hypervalent Iodine Reagent Dichloroethane Room Temp. researchgate.net
Sulfinyl Pd(OAc)₂ I₂ Dichloroethane 100 °C nih.gov
Picolinamide Pd(OAc)₂ NIS Dichloroethane 120 °C researchgate.net

Applying this logic to 3,5-dimethylphenol would require the initial conversion of the phenol to a derivative bearing a suitable directing group, followed by a twofold C-H iodination reaction under palladium catalysis to achieve the desired 2,6-disubstituted product.

Precursor-Based Synthetic Routes to this compound

Traditional synthetic approaches often rely on the functionalization of a pre-existing aromatic core. For this compound, the logical starting material is 3,5-dimethylphenol (also known as 3,5-xylenol).

The direct electrophilic iodination of 3,5-dimethylphenol is the most straightforward conceptual route. The hydroxyl group is a strong activating and ortho-, para-directing group, while the two meta-methyl groups also weakly activate the same positions (C2, C4, and C6). This cumulative activation makes all three available positions on the ring highly susceptible to electrophilic attack.

This high reactivity, however, presents a significant challenge in achieving selective di-iodination at the 2 and 6 positions. The reaction often proceeds to completion, yielding the tri-iodinated product. Research has demonstrated that the reaction of 3,5-dimethylphenol with a specialized iodinating reagent, bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate, rapidly produces 2,4,6-triiodo-3,5-dimethylphenol in excellent yield (99%) under mild conditions. researchgate.netmdpi.com

Reaction Scheme for Tri-iodination:

3,5-Dimethylphenol → 2,4,6-Triiodo-3,5-dimethylphenol

Reaction Conditions: bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate, CH₂Cl₂, Room Temperature, 10 min. mdpi.com

To achieve the target 2,6-diiodo compound, careful control of stoichiometry and reaction conditions would be necessary to favor di-substitution over tri-substitution. Alternative iodinating systems, such as molecular iodine (I₂) in the presence of an oxidizing agent (e.g., H₂O₂, HIO₃) or N-iodosuccinimide (NIS) with an acid catalyst, are commonly used for phenol iodination. organic-chemistry.orgmanac-inc.co.jp However, these methods typically yield a mixture of mono-, di-, and tri-iodinated products, making the isolation of pure this compound synthetically challenging due to the similar reactivity of the ortho and para positions.

An alternative strategy involves the synthesis of a related dihalogenated precursor, such as 2,6-dibromo-3,5-dimethylphenol, followed by a halogen exchange reaction to replace the bromine atoms with iodine. This multi-step approach can offer better control over regioselectivity.

Step 1: Synthesis of 2,6-Dibromo-3,5-dimethylphenol The first step would be the selective dibromination of 3,5-dimethylphenol. Similar to iodination, the high reactivity of the aromatic ring can lead to over-bromination. However, bromination is often more controllable than iodination. Using a suitable brominating agent (e.g., Br₂ in a non-polar solvent or N-bromosuccinimide) and carefully controlling the stoichiometry and temperature could potentially favor the formation of the 2,6-dibromo derivative.

Step 2: Halogen Exchange (Aromatic Finkelstein Reaction) Once the 2,6-dibromo precursor is obtained, the bromine atoms can be substituted with iodine. The classic Finkelstein reaction, while common for alkyl halides, is generally not effective for aryl halides due to the strength of the C(sp²)-Br bond. wikipedia.org However, metal-catalyzed versions of this transformation, often called "aromatic Finkelstein reactions," have been developed.

Copper-catalyzed halogen exchange is a well-established method for converting aryl bromides to aryl iodides. researchgate.netnih.gov The reaction typically involves heating the aryl bromide with a source of iodide, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a copper(I) catalyst (e.g., CuI) and a suitable ligand, often a diamine. researchgate.net

Table 2: General Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction

Substrate Catalyst Ligand Iodine Source Solvent Temperature Reference
Aryl Bromide CuI (5 mol%) 1,2- or 1,3-Diamine (10 mol%) NaI Dioxane or n-Butanol 110 °C researchgate.net

This two-step route, while longer, could circumvent the selectivity issues inherent in the direct di-iodination of the highly activated 3,5-dimethylphenol ring.

Sustainable and Green Chemistry Approaches in Iodination

In recent years, significant effort has been directed toward developing more environmentally benign chemical processes. The iodination of phenols, traditionally reliant on organic solvents and sometimes harsh reagents, is an area ripe for green innovation. Several sustainable approaches have been developed that could be applied to the synthesis of this compound.

One of the primary goals of green chemistry is the replacement of volatile and hazardous organic solvents with water. Several methods for the iodination of phenols have been successfully demonstrated in aqueous media. researchgate.netdtu.dk These protocols often use a simple iodide salt, like potassium iodide (KI), in combination with a green oxidant. For example, hydrogen peroxide (H₂O₂) is an excellent choice as it produces water as its only byproduct. mdpi.com

Electrochemical methods offer another sustainable pathway. nih.gov In this approach, an electric current is used to oxidize iodide ions (I⁻) to the active iodinating species in situ. This avoids the need for chemical oxidants altogether, using electrons as the "reagent." These reactions can often be performed in water or other green solvents, further enhancing their environmental credentials. nih.gov

Table 3: Comparison of Green Iodination Methods for Phenols

Method Iodine Source Oxidant / Promoter Solvent Key Advantage Reference
Aqueous Oxidation KI H₂O₂ Water Water as the only byproduct mdpi.com
Electrochemical Synthesis KI Electric Current Water Avoids chemical oxidants nih.gov
Aerobic Oxidation I₂ Cu(NO₃)₂ / O₂ Water Uses air as the terminal oxidant researchgate.net

These green methodologies provide effective and responsible alternatives for the synthesis of iodinated phenols, minimizing waste and environmental impact while often offering high efficiency and selectivity.

Reactivity and Mechanistic Investigations of 2,6 Diiodo 3,5 Dimethylphenol

Cross-Coupling Reactions Involving Carbon-Iodine Bonds

The carbon-iodine bonds in 2,6-diiodo-3,5-dimethylphenol are prime sites for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the phenol (B47542) scaffold.

Palladium catalysts are widely employed for the formation of C-C bonds from aryl halides. The reactivity of the C-I bond in these reactions is generally high, making this compound a suitable substrate for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or esters. The reaction would likely proceed in a stepwise manner, allowing for either mono- or di-substitution, depending on the stoichiometry of the reagents and reaction conditions. The steric hindrance from the ortho-methyl and hydroxyl groups could influence the rate and efficiency of the second coupling step.

EntryBoronic Acid/EsterCatalyst SystemBaseSolventExpected Product(s)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Iodo-6-phenyl-3,5-dimethylphenol and/or 2,6-Diphenyl-3,5-dimethylphenol
2Vinylboronic acid pinacol (B44631) esterPdCl₂(dppf)Cs₂CO₃Dioxane2-Iodo-6-vinyl-3,5-dimethylphenol and/or 2,6-Divinyl-3,5-dimethylphenol

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide. This compound is expected to be a viable substrate for Sonogashira coupling. Similar to the Suzuki-Miyaura reaction, selective mono- or di-alkynylation could potentially be achieved by controlling the reaction parameters. The presence of the free hydroxyl group might necessitate the use of a base that does not cause significant deprotonation and potential side reactions.

EntryAlkyneCatalyst SystemCo-catalystBaseSolventExpected Product(s)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF2-Iodo-6-(phenylethynyl)-3,5-dimethylphenol and/or 2,6-Bis(phenylethynyl)-3,5-dimethylphenol
2TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIi-Pr₂NHDMF2-Iodo-6-((trimethylsilyl)ethynyl)-3,5-dimethylphenol and/or 2,6-Bis((trimethylsilyl)ethynyl)-3,5-dimethylphenol

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. It is plausible that this compound could undergo Heck coupling with various alkenes. The regioselectivity of the alkene addition would be influenced by the electronic nature of the alkene and the steric environment around the palladium catalyst.

EntryAlkeneCatalyst SystemBaseSolventExpected Product(s)
1StyrenePd(OAc)₂Et₃NDMF2-Iodo-6-styryl-3,5-dimethylphenol and/or 2,6-Distyryl-3,5-dimethylphenol
2Methyl acrylate (B77674)Pd(PPh₃)₄K₂CO₃Acetonitrile (B52724)Methyl (E)-3-(3-iodo-2-hydroxy-4,6-dimethylphenyl)acrylate and/or subsequent products

Besides palladium, other transition metals like copper and nickel can also mediate cross-coupling reactions of aryl iodides.

Ullmann Condensation: This copper-catalyzed reaction is typically used for the formation of diaryl ethers. While classically requiring harsh conditions, modern Ullmann-type reactions can proceed under milder conditions with the use of appropriate ligands. This compound could potentially undergo Ullmann coupling with other phenols or alcohols, although the steric hindrance at the ortho positions might pose a challenge.

Nickel-Catalyzed Couplings: Nickel catalysts are known to be effective for the cross-coupling of aryl halides and can sometimes offer different reactivity or selectivity compared to palladium. It is conceivable that nickel-catalyzed variants of the Suzuki-Miyaura or other coupling reactions could be successfully applied to this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways at Diiodinated Positions

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult. However, the reactivity can be enhanced by the presence of electron-withdrawing groups. In this compound, the hydroxyl and methyl groups are electron-donating, which disfavors a classical SNAr mechanism.

Nevertheless, under forcing conditions or with very strong nucleophiles, substitution might be possible. The reaction would proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the iodine, forming a transient Meisenheimer-like complex. The stability of this intermediate is crucial for the reaction to proceed. Given the electron-rich nature of the ring, this intermediate would be destabilized, making the reaction energetically unfavorable.

It is important to note that for SNAr reactions, fluoride (B91410) is typically the best leaving group among the halogens due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. Iodide is generally a poor leaving group in this context.

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Aromatic Positions

The single unsubstituted aromatic position (C4) in this compound is activated towards electrophilic aromatic substitution by the powerful ortho,para-directing hydroxyl group and the two meta-directing methyl groups. The cumulative effect of these electron-donating groups strongly directs incoming electrophiles to the C4 position.

Common EAS reactions that could be expected to proceed at the C4 position include:

Halogenation: Reaction with reagents like Br₂ in a non-polar solvent would likely lead to the formation of 4-bromo-2,6-diiodo-3,5-dimethylphenol.

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to yield 2,6-diiodo-4-nitro-3,5-dimethylphenol.

Sulfonation: Treatment with fuming sulfuric acid would likely introduce a sulfonic acid group at the C4 position.

Friedel-Crafts Alkylation and Acylation: These reactions would introduce an alkyl or acyl group, respectively, at the C4 position, although the presence of the phenolic hydroxyl group can complicate these reactions due to its interaction with the Lewis acid catalyst. Protection of the hydroxyl group might be necessary.

ReactionElectrophile/ReagentExpected Product
BrominationBr₂ in CCl₄4-Bromo-2,6-diiodo-3,5-dimethylphenol
NitrationHNO₃/H₂SO₄2,6-Diiodo-4-nitro-3,5-dimethylphenol
SulfonationFuming H₂SO₄4-Hydroxy-3,5-diiodo-2,6-dimethylbenzenesulfonic acid
Friedel-Crafts Acylation (with protected OH)CH₃COCl / AlCl₃4-Acetyl-2,6-diiodo-3,5-dimethylphenol (after deprotection)

Radical Reaction Pathways Initiated by Carbon-Iodine Bond Homolysis

The relatively weak carbon-iodine bond (bond dissociation energy of ~200-220 kJ/mol) can undergo homolytic cleavage upon initiation by heat, light, or a radical initiator. This would generate an aryl radical at the C2 or C6 position. This reactive intermediate could then participate in a variety of radical reactions.

Radical-Nucleophilic Aromatic Substitution (SRN1): This multi-step process involves the formation of an aryl radical, which can then react with a nucleophile. This pathway could provide an alternative to the energetically unfavorable SNAr reaction for the substitution of the iodine atoms.

Atom Transfer Radical Addition (ATRA): The aryl radical could add to an alkene, followed by abstraction of a halogen atom from a suitable donor to propagate the radical chain.

Reductive Deiodination: In the presence of a suitable hydrogen atom donor, the aryl radical can be quenched to afford the corresponding deiodinated product, 2-iodo-3,5-dimethylphenol (B12504862) or 3,5-dimethylphenol (B42653).

Detailed Mechanistic Insights into Reaction Pathways and Intermediates

Cross-Coupling Reactions: The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally proceed through a catalytic cycle involving:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond to form a Pd(II) intermediate.

Transmetalation: The organic group from the organometallic reagent is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. The rate of these steps can be influenced by the steric and electronic properties of the ligands on the palladium, the nature of the base, and the solvent. For this compound, the steric bulk around the C-I bonds might slow down the oxidative addition and subsequent steps.

Nucleophilic Aromatic Substitution (SNAr): As discussed, the classical SNAr mechanism is unlikely due to the electron-donating substituents. The hypothetical mechanism would involve the formation of a high-energy, negatively charged Meisenheimer intermediate. The rate-determining step would be the initial attack of the nucleophile on the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The rate-determining step is the formation of this intermediate. The hydroxyl and methyl groups effectively stabilize the positive charge in the arenium ion when the attack occurs at the C4 position, thus favoring this substitution pattern.

Radical Reactions: The initiation of radical reactions would involve the homolysis of the C-I bond. The subsequent propagation steps would depend on the specific reaction pathway (e.g., SRN1, ATRA). The termination steps would involve the combination of two radical species. The regioselectivity of these reactions would be governed by the stability of the radical intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Diiodo 3,5 Dimethylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 2,6-diiodo-3,5-dimethylphenol is expected to be relatively simple due to the molecule's symmetry. The key signals would correspond to the hydroxyl proton, the aromatic proton, and the two methyl groups.

The chemical shift of the hydroxyl proton (-OH) is highly dependent on factors such as solvent, concentration, and temperature, and would likely appear as a broad singlet. The two methyl groups (at C3 and C5) are chemically equivalent and would therefore produce a single, sharp singlet. The sole aromatic proton at the C4 position would also appear as a singlet. The introduction of two iodine atoms ortho to the hydroxyl group is expected to influence the electron density of the aromatic ring, causing a downfield shift for the C4-H proton compared to its position in 3,5-dimethylphenol (B42653). chemicalbook.com

Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
-OHVariable (e.g., 4.5-6.0)Broad Singlet
Ar-H (C4-H)~6.8-7.0Singlet
-CH₃ (C3, C5)~2.2-2.3Singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected, corresponding to the six types of carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the iodine atoms (C2 and C6) are expected to be significantly shifted upfield due to the "heavy atom effect." The carbon atom bearing the hydroxyl group (C1) will be deshielded and appear downfield. The carbons with the methyl groups (C3 and C5) will also have a characteristic chemical shift, as will the aromatic carbon bearing a hydrogen (C4). The methyl carbons themselves will appear in the upfield region of the spectrum. These predictions are based on known data for 3,5-dimethylphenol and the established effects of iodine substitution. spectrabase.com

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (-OH)~155-158
C2, C6 (-I)~90-95
C3, C5 (-CH₃)~140-143
C4 (-H)~125-128
-CH₃~20-22

To unambiguously assign the predicted ¹H and ¹³C NMR signals, multidimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In this molecule, no significant H-H couplings are expected, so the COSY spectrum would likely be uninformative.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link the aromatic proton signal to the C4 carbon signal and the methyl proton signal to the methyl carbon signal.

The aromatic proton (C4-H) showing correlations to the carbons at C2, C3, C5, and C6.

The methyl protons showing correlations to the carbons at C2, C3, C4, and C5.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. uni-siegen.de These methods are complementary and are used to identify the functional groups present.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

O-H Stretch: A broad and strong absorption in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, corresponding to the hydroxyl group.

C-H Stretch: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Aromatic Stretch: The stretching of the carbon-carbon double bonds in the aromatic ring would result in several bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the phenol (B47542) would be visible in the 1200-1300 cm⁻¹ range.

C-I Stretch: The carbon-iodine stretching vibrations would give rise to strong bands in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
O-H Stretch3200-3600Strong, Broad
Aromatic C-H Stretch3000-3100Medium
Aliphatic C-H Stretch2850-3000Medium
Aromatic C=C Stretch1450-1600Medium to Strong
C-O Stretch1200-1300Strong
C-I Stretch500-600Strong

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org Although no experimental crystal structure for this compound has been reported, predictions can be made about its likely solid-state architecture.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule and its fragments, which allows for the determination of its elemental composition. The fragmentation pattern provides valuable information about the molecule's structure.

For this compound, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of two iodine atoms, the isotopic pattern of the molecular ion would be characteristic. The fragmentation of iodinated aromatic compounds often involves the loss of iodine atoms. nih.govresearchgate.net Key fragmentation pathways would likely include:

Loss of an iodine atom to give the [M-I]⁺ fragment.

Subsequent loss of the second iodine atom to give the [M-2I]⁺ fragment.

Loss of a methyl group (-CH₃) to form an [M-CH₃]⁺ ion.

Loss of carbon monoxide (-CO) from the phenolic ring.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z (predicted)Fragment
374[C₈H₈I₂O]⁺ (Molecular Ion)
247[C₈H₈IO]⁺
120[C₈H₈O]⁺
359[C₇H₅I₂O]⁺
105[C₇H₅O]⁺

Computational Chemistry and Theoretical Studies on 2,6 Diiodo 3,5 Dimethylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing significant insights into molecular systems. However, specific DFT studies on 2,6-Diiodo-3,5-dimethylphenol are not prominently documented.

Electronic Structure Analysis and Molecular Orbital Theory (HOMO-LUMO)

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution for this compound, is not found in current literature. Such a study would be valuable in predicting the molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability. The energy gap between these orbitals would provide insights into its kinetic stability and electronic excitation properties.

Thermodynamic and Kinetic Analysis of Reaction Pathways and Transition States

Computational investigations into the thermodynamics and kinetics of reaction pathways involving this compound, including the characterization of transition states, have not been specifically reported. This type of analysis is crucial for understanding reaction mechanisms and predicting the feasibility and rates of chemical transformations.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

While DFT is a powerful tool for predicting the regioselectivity and stereoselectivity of reactions, no specific computational studies have been published that apply these methods to synthetic transformations of this compound.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations, which model the physical movements of atoms and molecules, have not been specifically applied to this compound in available research. Such simulations would be instrumental in exploring its conformational landscape, understanding its behavior in different solvent environments, and characterizing its intermolecular interactions over time.

Theoretical Investigations of Structure-Reactivity Relationships

While general principles of structure-reactivity relationships can be applied to this compound, specific theoretical investigations that computationally quantify these relationships for this compound are lacking. Such studies would typically involve correlating calculated molecular descriptors with experimentally observed reactivity.

Analysis of Non-Covalent Interactions, Including Halogen Bonding

The presence of two iodine atoms on the phenol (B47542) ring of this compound strongly suggests the importance of halogen bonding in its crystal packing and interactions with other molecules. Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. While the study of halogen bonds in various dihalogenated phenols is an active area of research, specific computational analyses detailing the nature, strength, and directionality of halogen bonds in this compound are not available.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Building Blocks for Complex Molecular Architectures

The di-iodinated nature of 2,6-diiodo-3,5-dimethylphenol makes it a prime candidate for reactions that involve the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex and highly functionalized molecules.

While direct examples of the use of this compound in the synthesis of polycyclic heterocyclic compounds are not extensively documented, the reactivity of diiodoaromatic compounds is well-established in this area. The carbon-iodine bonds can participate in a variety of cyclization reactions. For instance, hypervalent iodine reagents are known to mediate cascade cyclizations of unsaturated anilides to form complex polycyclic systems. scripps.edu It is plausible that this compound could be chemically modified to incorporate unsaturated side chains, which could then undergo intramolecular cyclization reactions, potentially catalyzed by transition metals, to form novel heterocyclic structures. The iodine atoms can act as leaving groups in such transformations, facilitating the ring-closing steps.

A significant application of aryl iodides is in transition metal-catalyzed cross-coupling reactions. wikipedia.orgnih.gov this compound can serve as a scaffold for the sequential and regioselective introduction of various substituents. The two iodine atoms can be selectively replaced through well-established reactions such as Suzuki, Stille, Negishi, and Sonogashira couplings. youtube.com This allows for the synthesis of a wide array of highly substituted phenols, which are important motifs in pharmaceuticals, agrochemicals, and materials science. chemistryviews.org

The differential reactivity of the two iodine atoms, potentially influenced by the steric hindrance from the adjacent methyl groups and the hydroxyl group, could allow for stepwise functionalization. For example, one iodine atom could be replaced under a specific set of catalytic conditions, followed by the replacement of the second iodine atom under different conditions, leading to the creation of unsymmetrically substituted phenols.

Table 1: Potential Cross-Coupling Reactions with this compound

Reaction NameCoupling PartnerResulting BondPotential Product Class
Suzuki CouplingOrganoboron compound (e.g., boronic acid)Carbon-CarbonPolyphenolic compounds, biaryls
Stille CouplingOrganotin compoundCarbon-CarbonStilbenes, substituted styrenes
Negishi CouplingOrganozinc compoundCarbon-CarbonAlkyl-, alkenyl-, or aryl-substituted phenols
Sonogashira CouplingTerminal alkyneCarbon-Carbon (alkyne)Alkynylphenols
Buchwald-Hartwig AminationAmineCarbon-NitrogenAminophenols

Substituted phenols are important precursors for the synthesis of ligands used in catalysis. The this compound scaffold can be functionalized to create novel ligands. For example, the iodine atoms can be replaced with phosphine (B1218219) groups via cross-coupling reactions, leading to the formation of bulky phosphine ligands. The steric hindrance provided by the 3,5-dimethyl groups can influence the coordination geometry and catalytic activity of the resulting metal complexes.

Furthermore, the phenolic hydroxyl group can be used as an anchor point for building more complex ligand architectures, such as Schiff base ligands. nih.gov The synthesis of thio-Schiff bases with phenol (B47542) fragments has been shown to produce ligands that can form stable complexes with various metals. nih.gov The presence of iodine atoms in the phenol ring would offer additional sites for modification, allowing for the fine-tuning of the ligand's electronic and steric properties.

Monomers for Polymer Synthesis and Advanced Materials

The bifunctional nature of this compound, with two reactive C-I bonds and a phenolic hydroxyl group, makes it a potential monomer for the synthesis of advanced polymers.

Phenols are well-known monomers for condensation polymerization, most notably in the formation of phenolic resins (with formaldehyde) and polyesters (with carboxylic acids or their derivatives). e3s-conferences.orgtowson.eduyoutube.com While specific studies on the condensation polymerization of this compound are not prevalent, its structure suggests potential for incorporation into such polymers. The phenolic hydroxyl group can react with comonomers like acid chlorides or activated carboxylic acids to form polyester (B1180765) chains.

The presence of the two iodine atoms on the polymer backbone would impart unique properties to the resulting material. These iodine atoms could serve as sites for post-polymerization modification, allowing for the grafting of side chains or the introduction of other functional groups. This could lead to materials with tailored properties, such as altered solubility, thermal stability, or refractive index.

The carbon-iodine bond is known to be active in certain types of controlled/living radical polymerization (CRP), such as iodine-mediated reversible-deactivation radical polymerization (RDRP) and reverse iodine transfer polymerization (RITP). rsc.orgrsc.orgmdpi.comresearchgate.netresearchgate.net In these techniques, the C-I bond can be reversibly cleaved to generate a propagating radical, allowing for the controlled growth of polymer chains.

While this compound itself is not a vinyl monomer, it could be chemically modified to incorporate a polymerizable group, such as a vinyl, acrylate (B77674), or methacrylate (B99206) moiety, attached to the phenolic oxygen. The resulting monomer would have two key features: a polymerizable double bond and two C-I bonds. The polymerization of such a monomer via CRP could lead to the formation of polymers with iodine atoms regularly spaced along the backbone. These polymers could have interesting properties and applications, for example, as precursors to other functional polymers through the chemical transformation of the C-I bonds.

Development of Iodinated Macromolecular Structures (e.g., for X-ray contrast media)

The high atomic number and electron density of iodine make it an excellent attenuator of X-rays. Consequently, organic iodine compounds are the foundation of modern X-ray contrast media used in medical imaging. The development of macromolecular or polymeric contrast agents is a significant area of research, aimed at improving biocompatibility, increasing circulation time, and targeting specific tissues.

While specific studies detailing the polymerization of this compound into high-molecular-weight structures for X-ray contrast applications are not extensively documented in publicly available literature, its structure is highly relevant to this field. Iodinated phenols and their derivatives are common building blocks for synthesizing the monomers used in these applications. The this compound molecule offers a high weight percentage of iodine, a critical factor for X-ray attenuation. The phenolic hydroxyl group provides a reactive site for polymerization, allowing it to be potentially incorporated into polymer backbones like polyesters, polycarbonates, or polyethers.

The general approach involves converting the di-iodinated phenol into a monomer suitable for polymerization. The table below illustrates a hypothetical pathway for monomer synthesis and subsequent polymerization, based on established chemical principles for creating iodinated polymers.

StepDescriptionReactant(s)ProductPotential Application
1 EtherificationThis compound, EpichlorohydrinDi-iodinated glycidyl (B131873) ether monomerBuilding block for polyether-based contrast media
2 AcrylationThis compound, Acryloyl chlorideDi-iodinated acrylate monomerMonomer for radical polymerization into vinyl-based polymers
3 PolymerizationDi-iodinated monomer from Step 1 or 2Iodinated macromoleculeCore structure for a targeted or long-circulating X-ray contrast agent

These macromolecular structures could offer advantages over small-molecule contrast agents by reducing renal toxicity and enabling advanced diagnostic techniques through targeted delivery. The methyl groups on the aromatic ring may also enhance the solubility and modify the pharmacokinetic properties of the resulting polymer.

Supramolecular Chemistry and Crystal Engineering through Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov This interaction has become a powerful tool in crystal engineering and supramolecular chemistry for designing and constructing complex, ordered structures from molecular building blocks. nih.gov

This compound is an exemplary candidate for studies in this field due to its molecular architecture, which features potent halogen bond donors (the two iodine atoms) and a classic hydrogen bond donor/acceptor (the hydroxyl group).

The combination of hydrogen and halogen bonding sites on a single molecule allows for the programmed self-assembly of intricate supramolecular structures. In this compound, the hydroxyl group can form strong O-H···O hydrogen bonds, leading to the formation of chains or cyclic synthons. Simultaneously, the iodine atoms can engage in I···O, I···N, or I···I halogen bonds with other molecules, including itself or co-formers. nih.govresearchgate.net

This dual-interaction capability enables the formation of hierarchical structures. For instance, hydrogen-bonded chains of the phenol could be cross-linked by weaker but highly directional halogen bonds, resulting in the formation of 2D sheets or 3D networks. The interplay and competition between these non-covalent forces are of fundamental interest for controlling molecular self-assembly.

The robust nature of the halogen bonds formed by iodine atoms makes this compound a valuable component for building co-crystals. By combining it with complementary molecules (halogen bond acceptors) such as pyridines, amides, or other Lewis bases, it is possible to generate novel crystalline materials with tailored properties.

The strength and directionality of these interactions allow for a high degree of predictability in the resulting crystal packing. The table below summarizes the key intermolecular interactions that this compound can participate in, which are foundational to its use in crystal engineering.

Interaction TypeDonor Site on PhenolPotential Acceptor SiteResulting Supramolecular Motif
Hydrogen Bond Phenolic -OHOxygen or Nitrogen on co-formerChains, Dimers, Tetramers
Halogen Bond Iodine Atom (σ-hole)Oxygen, Nitrogen, Halide, π-systemTapes, Sheets, 3D Networks
π-π Stacking Aromatic RingAromatic ring of adjacent moleculeStacked columns

Systematic studies on dihalogenated phenols have shown that halogen bonding plays a major role in defining their solid-state structures. nih.gov By analogy, this compound is expected to be a versatile building block for the rational design of functional crystalline materials.

Strategic Intermediates in Fine Chemical Synthesis

In addition to its applications in materials science, this compound serves as a strategic intermediate in the synthesis of more complex molecules. The carbon-iodine bonds are relatively weak and can be readily transformed through various coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds.

One significant application is its role as a precursor to poly-iodinated aromatic compounds. For instance, the synthesis of 2,4,6-triiodo-3,5-dimethylphenol, a highly halogenated molecule, proceeds from the iodination of 3,5-dimethylphenol (B42653). mdpi.com This reaction likely occurs in a stepwise manner, where this compound is a key intermediate before the final iodination at the para-position. Efficient methods for the regioselective iodination of phenols have been developed using reagents like bis(2,4,6-trimethylpyridine)iodo(I) hexafluorophosphate (B91526). mdpi.com

The presence of the two iodine atoms also allows for selective functionalization. One iodine atom can be reacted while the other remains, allowing for multi-step synthetic sequences to build complex molecular architectures. This makes the compound a valuable starting material for the synthesis of novel pharmaceutical agents, agrochemicals, and specialized organic materials where precise substitution patterns are required.

Q & A

Q. What are the standard synthetic routes for 2,6-Diiodo-3,5-dimethylphenol, and how is purity ensured?

Methodological Answer: The synthesis typically involves iodination of a precursor like 3,5-dimethylphenol using iodine (I₂) in the presence of an oxidizing agent (e.g., Ag₂O) or catalytic systems. Key steps include:

Iodination : Reacting 3,5-dimethylphenol with I₂ under controlled conditions (e.g., acidic or basic media).

Purification : Column chromatography or recrystallization to isolate the product.

Purity Verification : High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) for molecular confirmation .

Table 1: Typical Reaction Conditions for Iodination

PrecursorIodinating AgentSolventTemperatureYield (%)
3,5-DimethylphenolI₂ + Ag₂OMethanol25–40°C60–75

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is essential:

  • IR Spectroscopy : Identifies functional groups (e.g., phenolic -OH stretch at ~3300 cm⁻¹, C-I stretches at 500–600 cm⁻¹).
  • NMR : ¹H and ¹³C NMR resolve methyl and aromatic protons, though iodine’s quadrupolar moment may broaden signals. Deuterated solvents (e.g., CDCl₃) are preferred.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 388.867).
  • UV/Vis : Absorbance maxima (~280 nm) indicate π→π* transitions in the aromatic system .

Advanced Research Questions

Q. How do exchangeable cations (e.g., Fe³⁺, Al³⁺) influence the polymerization or transformation of this compound on mineral surfaces?

Methodological Answer: Transition metal cations (Fe³⁺ > Al³⁺ > Ca²⁺ > Na⁺) enhance sorption and oxidative polymerization via:

Electron Transfer : Fe³⁺ acts as a Lewis acid, stabilizing phenoxyl radicals during oxidation.

Reaction Monitoring : ESR spectroscopy tracks radical formation, while HPLC-MS identifies oligomers (dimers, trimers) and quinone derivatives .

Table 2: Cation Effects on Reaction Outcomes

CationSorption Capacity (mg/g)Oligomer Yield (%)Quinone Formation (%)
Fe³⁺12.54530
Al³⁺8.23015
Na⁺2.1<5<5

Q. How can contradictions in reported reaction products (e.g., dimer vs. trimer dominance) be resolved?

Methodological Answer: Discrepancies often arise from variations in:

  • Oxidation Conditions : Higher temperatures favor trimerization.
  • Analytical Techniques : Use HPLC with authentic standards (e.g., Ag₂O-oxidized products) to match retention times.
  • Mass Spectrometry Imaging (MSI) : Spatial resolution clarifies product distribution on heterogeneous surfaces .

Q. What role does steric hindrance from iodine substituents play in the compound’s reactivity compared to non-halogenated analogs?

Methodological Answer:

  • Steric Effects : The bulky iodine atoms at the 2,6-positions reduce nucleophilic aromatic substitution (NAS) reactivity but enhance stability toward electrophiles.
  • Comparative Studies : Kinetic studies with 2,6-dimethylphenol (no iodine) show 10× faster NAS rates due to reduced steric hindrance .

Q. How can overlapping NMR signals be resolved for structural confirmation?

Methodological Answer:

  • 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign aromatic and methyl groups.
  • Deuterium Exchange : Replace -OH with -OD to simplify spectra.
  • Computational Modeling : DFT calculations predict chemical shifts for validation .

Q. What are the environmental stability implications of iodine substitution in this compound?

Methodological Answer:

  • Photostability : Iodine’s heavy atom effect increases triplet-state population, accelerating photodegradation. Monitor via UV/Vis under controlled light exposure.
  • Biodegradation : Microcosm studies with soil samples show slower degradation (t₁/₂ = 120 days) compared to chloro-analogs (t₁/₂ = 30 days) .

Q. How does this compound interact with biological macromolecules (e.g., proteins)?

Methodological Answer:

  • Fluorescence Quenching : BODIPY-tagged derivatives (e.g., ) track binding via Förster resonance energy transfer (FRET).
  • Docking Simulations : Molecular dynamics predict binding affinities to hydrophobic pockets in proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.